molecular formula C24H23NO7 B12472930 3,3-dimethyl-2-oxobutyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

3,3-dimethyl-2-oxobutyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B12472930
M. Wt: 437.4 g/mol
InChI Key: SINLWHNGBJOGJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-DIMETHYL-2-OXOBUTYL 2-[4-(ETHOXYCARBONYL)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a phthalimide core and ester functionalities. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 3,3-DIMETHYL-2-OXOBUTYL 2-[4-(ETHOXYCARBONYL)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the phthalimide core: This can be achieved through the reaction of phthalic anhydride with an appropriate amine.

    Introduction of the ester group: The ester group can be introduced via esterification reactions using suitable alcohols and acids.

    Functionalization of the side chains: The side chains, including the 3,3-dimethyl-2-oxobutyl group, can be introduced through various organic reactions such as alkylation or acylation.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3,3-DIMETHYL-2-OXOBUTYL 2-[4-(ETHOXYCARBONYL)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,3-DIMETHYL-2-OXOBUTYL 2-[4-(ETHOXYCARBONYL)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-2-OXOBUTYL 2-[4-(ETHOXYCARBONYL)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 3,3-DIMETHYL-2-OXOBUTYL 2-[4-(ETHOXYCARBONYL)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE include:

These compounds share structural similarities but differ in their functional groups and specific chemical properties

Properties

Molecular Formula

C24H23NO7

Molecular Weight

437.4 g/mol

IUPAC Name

(3,3-dimethyl-2-oxobutyl) 2-(4-ethoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C24H23NO7/c1-5-31-22(29)14-6-9-16(10-7-14)25-20(27)17-11-8-15(12-18(17)21(25)28)23(30)32-13-19(26)24(2,3)4/h6-12H,5,13H2,1-4H3

InChI Key

SINLWHNGBJOGJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.